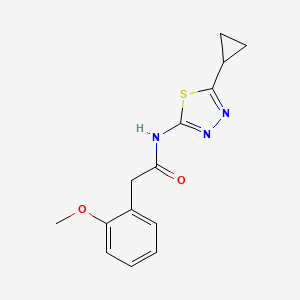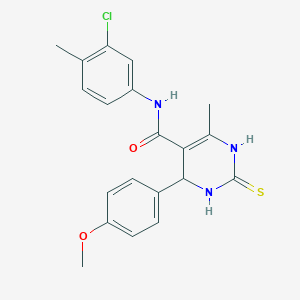![molecular formula C24H19N3O6 B5143060 4-{3-[2-(4-nitrophenoxy)ethoxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione](/img/structure/B5143060.png)
4-{3-[2-(4-nitrophenoxy)ethoxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{3-[2-(4-nitrophenoxy)ethoxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and materials science.
作用机制
The mechanism of action of 4-{3-[2-(4-nitrophenoxy)ethoxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione is not fully understood. However, studies have shown that this compound interacts with various cellular pathways, including the NF-κB and MAPK signaling pathways, which are involved in inflammation and cancer development. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 4-{3-[2-(4-nitrophenoxy)ethoxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione exhibits a range of biochemical and physiological effects. This compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It also exhibits antioxidant properties by scavenging reactive oxygen species. In cancer cells, this compound has been shown to induce apoptosis and inhibit cell proliferation.
实验室实验的优点和局限性
One of the main advantages of using 4-{3-[2-(4-nitrophenoxy)ethoxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione in lab experiments is its versatility. This compound can be used in a range of assays, including cell-based assays and enzyme assays. Additionally, this compound has a relatively low toxicity profile, making it a safer alternative to other compounds with similar properties. However, one limitation of using this compound is its limited solubility, which can make it difficult to use in certain assays.
未来方向
There are several future directions for research on 4-{3-[2-(4-nitrophenoxy)ethoxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione. One area of research is the development of new materials using this compound. Another area of research is the optimization of the synthesis method to improve the yield and purity of the final product. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in medicine and agriculture.
合成方法
The synthesis of 4-{3-[2-(4-nitrophenoxy)ethoxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione involves the reaction of 4-nitrophenol with 2-chloroethanol, followed by the reaction of the resulting product with 4-(dimethylamino)benzaldehyde. The final product is obtained by reacting the intermediate product with 1-phenyl-3,5-pyrazolidinedione. This multi-step synthesis method has been optimized to yield high purity and yield of the final product.
科学研究应用
The potential applications of 4-{3-[2-(4-nitrophenoxy)ethoxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione in scientific research are vast. This compound has been shown to exhibit anti-inflammatory, antioxidant, and anti-cancer properties. It has also been studied for its potential use as a catalyst in organic synthesis reactions. Additionally, this compound has been evaluated for its potential use in the development of new materials, such as polymers and liquid crystals.
属性
IUPAC Name |
(4E)-4-[[3-[2-(4-nitrophenoxy)ethoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O6/c28-23-22(24(29)26(25-23)18-6-2-1-3-7-18)16-17-5-4-8-21(15-17)33-14-13-32-20-11-9-19(10-12-20)27(30)31/h1-12,15-16H,13-14H2,(H,25,28)/b22-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVOKLSUSJNRCBP-CJLVFECKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=CC=C3)OCCOC4=CC=C(C=C4)[N+](=O)[O-])C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC(=CC=C3)OCCOC4=CC=C(C=C4)[N+](=O)[O-])/C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4E)-4-[[3-[2-(4-nitrophenoxy)ethoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxy-N-[1-(1,3-thiazol-2-yl)ethyl]benzamide](/img/structure/B5142977.png)
![3-bromo-N-({[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5142979.png)
![N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-(4-chlorobenzyl)methanesulfonamide](/img/structure/B5142993.png)

![2-{2-[4-(2-thienylmethyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B5143010.png)
![2-[5-(4-fluorophenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-nitrophenyl)-1,3-thiazole hydrobromide](/img/structure/B5143018.png)
![1-[3-(4-chlorophenoxy)benzyl]-3-methylpiperidine](/img/structure/B5143024.png)
![4-methyl-6-(methylthio)-N-[3-(4-morpholinyl)propyl]-2-quinolinamine](/img/structure/B5143030.png)
![4-{2-[2-(4-iodophenoxy)ethoxy]ethoxy}-3-methoxybenzaldehyde](/img/structure/B5143038.png)


![N-{2-methoxy-5-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl}propanamide](/img/structure/B5143068.png)

